Trimegestone
Overview
Description
Trimegestone is a novel norpregnane progestin . It has a potent progesterone receptor and very low androgen receptor affinities but no detectable affinity to oestrogen receptor . It has been developed for use in conjunction with oestrogen for postmenopausal hormone replacement therapy (HRT) .
Synthesis Analysis
Trimegestone is one of the most potent progestins synthesized to date . It is a part of the 19-norprogesterone group . The new molecules trimegestone, drospirenone and dienogest also have antiandrogenic activity .Molecular Structure Analysis
The molecular formula of Trimegestone is C22H30O3 . The average molecular weight is 342.479 .Chemical Reactions Analysis
Trimegestone is metabolized mainly via hydroxylation . The 1β- and 6β-hydroxy metabolites of trimegestone are progestogens with considerable potency .Physical And Chemical Properties Analysis
The physical and chemical properties of Trimegestone include a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Menstrual Cycle Regulation
Trimegestone is a novel progestagen that has been shown to tightly control the timing and duration of menstruation . This is particularly useful in managing conditions like menorrhagia or irregular menstrual cycles. The compound achieves this through potential suppression of matrix metalloproteinases (MMPs), which are critical in the initiation of menstruation .
Hormone Replacement Therapy (HRT)
In postmenopausal women, Trimegestone is used in conjunction with estrogen for HRT. It has a potent progesterone receptor affinity and very low androgen receptor affinities, with no detectable affinity to the estrogen receptor. This makes Trimegestone an effective choice for alleviating climacteric symptoms while maintaining endometrial safety .
Endometrial Health
Trimegestone has been involved in studies showing its effectiveness in inducing secretory changes in the endometrium, which is essential for implantation during assisted reproductive technologies. This application is significant for women undergoing fertility treatments .
Cardiovascular Health
The compound does not negate the beneficial effects of estrogen on lipids, which is important for cardiovascular health in postmenopausal women. Trimegestone maintains a favorable lipoprotein profile, thus contributing to the prevention of cardiovascular diseases .
Uterine Fibroids Management
Trimegestone’s role in modulating the expression of MMPs suggests its potential application in the management of uterine fibroids. Since MMPs are involved in the remodeling of the extracellular matrix, Trimegestone could be used to control the growth and proliferation of fibroids .
Menopausal Symptom Relief
The compound has been shown to provide relief from menopausal symptoms, such as hot flashes and night sweats, by the end of the third treatment cycle in clinical studies. This application is crucial for improving the quality of life for menopausal women .
Predictable Bleeding Patterns
In HRT, Trimegestone has been associated with more predictable bleeding patterns, which is a significant advantage for women who prefer to have control over their menstrual cycles. Higher doses of Trimegestone have been linked to shorter and lighter bleeding episodes .
Endometrial Cancer Research
Given its impact on endometrial health and its role in HRT, Trimegestone may also be a subject of interest in research related to endometrial cancer. Its influence on the endometrial environment could provide insights into the development or prevention of cancerous conditions .
Mechanism of Action
Target of Action
Trimegestone is a progestin medication . It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . This means that it binds to and activates the progesterone receptor in the body.
Mode of Action
As a progestin, Trimegestone mimics the action of the natural hormone progesterone . It binds to the progesterone receptor, leading to a series of cellular changes.
Biochemical Pathways
Trimegestone has been found to modulate the expression of matrix metalloproteinases (MMPs) in endometrial stromal cells . MMPs are crucial in the initiation of menstruation, where their protein levels are reciprocally modulated by the actions of the gonadal steroid hormones, estradiol (E2), and progesterone (P4), with P4 being considered the principal suppressor of endometrial MMP expression .
Pharmacokinetics
Trimegestone has a high oral bioavailability of about 100% . Following a single oral dose, peak serum concentrations occur within 0.5 hours . The elimination half-life of Trimegestone is between 12 and 20 hours, with an average of about 13.8 to 15.6 hours . It is mainly metabolized via hydroxylation .
Result of Action
The molecular and cellular effects of Trimegestone’s action involve the suppression of MMP-1 and MMP-3 transcript levels, which was enhanced in the presence of E2 and attenuated in the presence of RU486 . Trimegestone significantly inhibited the presence of MMP-9+ cells . These data suggest that Trimegestone acts in a similar manner to P4, but causes subtle differences in expression patterns of MMPs .
Action Environment
Future Directions
Trimegestone was under development for use in birth control pills to prevent pregnancy, but ultimately was not marketed for this purpose . It is used in menopausal hormone therapy in the treatment of menopausal symptoms such as hot flashes, vaginal atrophy, and in the prevention of postmenopausal osteoporosis .
properties
IUPAC Name |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDJWOLDSCTFK-MTZCLOFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317995 | |
Record name | Trimegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74513-62-5 | |
Record name | Trimegestone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimegestone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimegestone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMEGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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